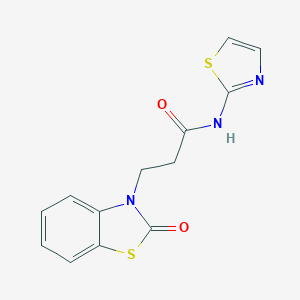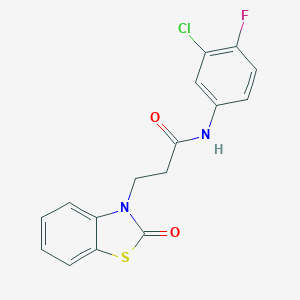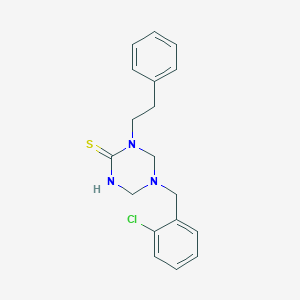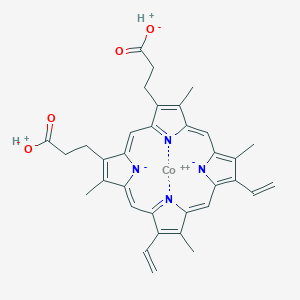
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first identified in the 1980s as a compound with anti-tumor activity in mice, and since then, it has been the subject of extensive research.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is thought to involve the activation of the immune system. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to stimulate the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. It has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in tumor cells, the inhibition of angiogenesis, and the activation of the immune system. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is its ability to induce tumor cell death through a number of different mechanisms, which may make it effective against a wide range of cancer types. However, N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have limited efficacy in some cancer models, and its mechanism of action is not fully understood, which may make it difficult to optimize for clinical use.
Orientations Futures
There are a number of potential future directions for research on N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One area of interest is the development of combination therapies that may enhance its anti-tumor activity. Another area of interest is the development of biomarkers that may predict which patients are most likely to respond to N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. Finally, there is interest in developing new analogs of N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a number of different methods, including the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-pentanedione, and the reaction of 2,6-dimethylphenyl isocyanate with 3-amino-2,4-dimethyl-1,2,4-triazole-5-thione. These methods have been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have anti-tumor activity in a number of different cancer models, including lung cancer, melanoma, and colon cancer. It has been studied in both in vitro and in vivo models, and has been shown to induce tumor cell death through a number of different mechanisms. N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
Propriétés
Nom du produit |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
|---|---|
Formule moléculaire |
C18H19N3O4S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-11-6-5-7-12(2)16(11)19-26(24,25)13-8-9-15-14(10-13)17(22)21(4)18(23)20(15)3/h5-10,19H,1-4H3 |
Clé InChI |
IJXKBVHLTIBBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
